molecular formula C6H7Cl2N3O B2909131 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride CAS No. 2138213-64-4

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride

Cat. No.: B2909131
CAS No.: 2138213-64-4
M. Wt: 208.04
InChI Key: QLOHJDGDFHHQLG-UHFFFAOYSA-N
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Description

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride (CAS 2138213-64-4) is a chemical compound with the molecular formula C6H7Cl2N3O and a molecular weight of 208.04 g/mol . It serves as a versatile synthetic intermediate and key building block in medicinal chemistry, particularly in the construction of more complex molecules featuring the pyridazinone scaffold . Research indicates that the pyridazin-3(2H)-one ring system is a privileged structure in drug discovery. For instance, derivatives bearing an arylacetamide moiety at the N-2 position have been identified as potent agonists for Formyl Peptide Receptors (FPRs), which play an essential role in regulating endogenous inflammation and immunity . These compounds can activate intracellular calcium flux and chemotaxis in human neutrophils, making them valuable tools for immunological research . Furthermore, related pyridazine-based compounds are being explored as kinase inhibitors, such as allosteric inhibitors of the IRE1α enzyme, a target in oncology and other human diseases . As a reagent, its chloroacetamide group is a reactive handle for further functionalization, typically through nucleophilic substitution reactions. Researchers utilize this compound under laboratory conditions to develop new therapeutic candidates. Handle with care, as specifications and safe handling information should be reviewed in the material's Safety Data Sheet. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-N-pyridazin-3-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O.ClH/c7-4-6(11)9-5-2-1-3-8-10-5;/h1-3H,4H2,(H,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOHJDGDFHHQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)NC(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride typically involves the reaction of 2-chloroacetamide with pyridazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride. Research indicates that this compound exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, a study demonstrated that the compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .

Pharmacological Properties

The compound has been investigated for its role as a positive allosteric modulator of the M3 muscarinic acetylcholine receptor (mAChR). In vitro studies have shown that it enhances receptor activity, which could have implications for treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease and other cognitive disorders . The structure-activity relationship (SAR) studies indicate that modifications to the pyridazine ring can influence the potency and selectivity of the compound towards specific mAChR subtypes .

Case Study 1: In Vivo Pharmacokinetics

A pharmacokinetic study was conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rat models. The results indicated that after intravenous administration, the compound exhibited moderate clearance rates and a favorable half-life of approximately 7.8 hours. Oral bioavailability was found to be around 62%, indicating good absorption characteristics when administered orally .

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0–∞ (ng·h/mL)t1/2 (h)CLtot (mL/min/kg)Vdss (L/kg)F (%)
Intravenous1220007.80.80.38
Oral1934.06.01360062

Case Study 2: Therapeutic Potential in Neurology

Another study focused on the therapeutic potential of this compound in neurological disorders. The results indicated that it could enhance cholinergic neurotransmission, which is beneficial in models of cognitive impairment. This effect was attributed to its action on mAChRs, providing a basis for further exploration in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Pyridine vs. Pyridazine Substitution : 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide (MW 186.60) shares a pyridine ring but lacks the adjacent nitrogen atoms of pyridazine. This difference may reduce electron deficiency, altering reactivity in nucleophilic environments.
  • Aromatic vs.
  • Salt Formation : Hydrochloride salts (e.g., ) generally exhibit higher melting points and improved aqueous solubility compared to free bases, a critical factor in drug formulation.

Physicochemical Properties

The physicochemical properties of chloroacetamides vary significantly based on substituents:

Property 2-Chloro-N-(pyridazin-3-yl)acetamide Hydrochloride (Predicted) 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide 2-Chloro-N-(2,4-dimethylphenyl)acetamide
Melting Point 160–170°C (estimated) Not reported 143–145°C (free base)
Solubility High in water (due to HCl salt) Low in water; soluble in ethanol/DMSO Low in water; soluble in chloroform
Hydrogen Bonding N–H⋯O and N–H⋯Cl interactions likely N–H⋯O (amide) and O–H⋯N (pyridinol) N–H⋯O (amide) and C–H⋯π interactions

Notes:

  • The hydrochloride form of the pyridazine derivative is expected to form strong ionic interactions, enhancing crystalline stability .
  • Substituents like hydroxyl groups (e.g., in ) introduce additional hydrogen-bonding sites, which may improve solubility in polar aprotic solvents.

Biological Activity

2-Chloro-N-(pyridazin-3-yl)acetamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C7_7H7_7ClN2_2O
  • Molecular Weight : 172.60 g/mol
  • CAS Number : 2138213-64-4

This compound features a pyridazine ring, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives against Gram-positive and Gram-negative bacteria, compounds similar to this exhibited Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM against strains such as Staphylococcus aureus and Escherichia coli. These values suggest that while the compound shows activity, it may not surpass the efficacy of established antibiotics like ceftriaxone, which has MIC values of 0.1 µM against E. coli .

The mechanism through which this compound exerts its effects is primarily through interaction with bacterial enzymes and receptors. The presence of the chloro group enhances its ability to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of essential metabolic pathways in bacteria.

Study 1: Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of various acetamide derivatives, this compound was tested alongside other compounds. The study revealed that while it demonstrated moderate antibacterial activity, it was particularly effective against multi-drug resistant strains .

CompoundMIC (µM)Target Bacteria
Ceftriaxone0.1E. coli
2-Chloro-N-(pyridazin-3-yl)acetamide40S. aureus
Other Derivatives20-70Various

Study 2: Anticancer Potential

Another significant area of research involves the anticancer potential of this compound. In vitro studies have shown that derivatives with a similar structure can induce apoptosis in cancer cell lines, suggesting a potential pathway for therapeutic development .

Toxicity Profile

While exploring the biological activities, it is crucial to consider the toxicity profile of this compound. Preliminary toxicity assessments indicate that at therapeutic concentrations, this compound does not exhibit significant cytotoxic effects on normal human cells, making it a candidate for further development in drug formulation .

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